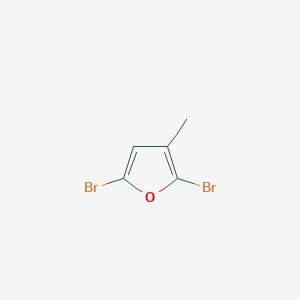

2,5-Dibromo-3-methylfuran

描述

Significance of Furan (B31954) and Halogenated Furan Derivatives in Contemporary Organic Chemistry

Furan and its derivatives are a cornerstone of heterocyclic chemistry, distinguished by their five-membered aromatic ring containing one oxygen atom. nih.govstudysmarter.co.uk This structural motif is not merely of academic interest; it is a prevalent scaffold in a multitude of natural products, pharmaceuticals, and advanced materials. numberanalytics.comresearchgate.net The furan nucleus imparts unique physicochemical properties, including polarity from the ether oxygen and the potential for hydrogen bonding, which can enhance the pharmacokinetic profiles of drug molecules. slideshare.net Consequently, furan derivatives are integral to numerous therapeutic agents, such as the anti-ulcer medication ranitidine (B14927) and the antibacterial nitrofurazone. pharmaguideline.comijabbr.com

The introduction of halogen atoms to the furan ring gives rise to halogenated furan derivatives, a subclass with distinct and often enhanced reactivity and biological activity. nih.gov Halogenation can significantly alter the electron distribution within the aromatic ring, influencing the molecule's interaction with biological targets and its utility as a synthetic intermediate. ontosight.ai For instance, halogenated furanones isolated from marine organisms have demonstrated notable biological effects. nih.gov The strategic placement of halogens, such as bromine, on the furan ring creates reactive sites that can be exploited in cross-coupling reactions, making these compounds valuable building blocks for the synthesis of more complex molecules. The development of halogenated furan derivatives is a dynamic area of research, with applications spanning medicinal chemistry to materials science. nih.govresearchgate.net

Overview of Strategic Research Areas in Heterocyclic Compound Synthesis

The synthesis of heterocyclic compounds is a vast and highly active field within organic chemistry, driven by the constant demand for new molecules with specific functions in medicine, agriculture, and materials science. ijrpr.comijnrd.orgijpsr.com It is estimated that over half of all registered organic compounds are heterocyclic. mdpi.com Modern research in this area focuses on developing novel, efficient, and sustainable synthetic methodologies. mdpi.comresearchgate.net

Key strategic research areas include:

Development of Novel Synthetic Methods: There is a continuous effort to discover new reactions and strategies to construct heterocyclic rings with high levels of control over stereochemistry and regiochemistry. researchgate.net This includes one-pot reactions and tandem or cascade sequences that build molecular complexity efficiently.

Catalysis: The use of transition-metal catalysis (e.g., palladium, copper, gold) and, increasingly, metal-free catalysis (including organocatalysis and photocatalysis) is central to modern heterocyclic synthesis. mdpi.comorganic-chemistry.org These catalytic systems enable the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions, often with high atom economy.

Green Chemistry: A significant trend is the focus on environmentally benign synthesis. This involves the use of safer solvents (like water), reducing waste, and employing catalytic rather than stoichiometric reagents to minimize environmental impact. researchgate.net

Diversity-Oriented Synthesis: This strategy aims to produce large collections of structurally diverse heterocyclic compounds for high-throughput screening to identify new biologically active agents.

These research efforts are critical for advancing drug discovery and creating functional materials, as the methods developed provide access to new chemical entities with potentially valuable properties. ijrpr.comijnrd.org

Rationale for Investigating the Advanced Chemical Reactivity of 2,5-Dibromo-3-methylfuran

The specific compound This compound serves as a compelling subject for investigation due to the synthetic potential conferred by its unique substitution pattern. The rationale for studying its advanced chemical reactivity is multi-faceted:

Versatile Synthetic Intermediate: The presence of two bromine atoms at the 2- and 5-positions of the furan ring makes it a prime candidate for a variety of cross-coupling reactions. These positions are the most reactive sites on the furan ring for many transformations. The differential reactivity of these positions could potentially be exploited for sequential, site-selective functionalization, allowing for the construction of complex, non-symmetrical furan derivatives. Studies on analogous compounds like 2,5-dibromothiophene (B18171) have demonstrated the feasibility of such sequential palladium-catalyzed diheteroarylations. beilstein-journals.org

Influence of the Methyl Group: The electron-donating methyl group at the 3-position influences the electronic properties and reactivity of the furan ring. It can direct electrophilic attack and modulate the reactivity of the adjacent bromine atoms. acs.org Understanding this influence is crucial for predicting and controlling reaction outcomes.

Precursor to Polysubstituted Furans: this compound is a valuable starting material for creating highly substituted furan cores. The bromine atoms can be replaced through reactions like lithiation followed by quenching with an electrophile, or through various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira). This provides access to a wide array of 2,3,5-trisubstituted furans, which are challenging to synthesize through other means.

Exploration of Reaction Pathways: The reaction of 3-methylfuran (B129892) with brominating agents like N-bromosuccinimide (NBS) has been shown to produce a mixture of brominated products, including the formation of this compound. researchgate.net A thorough investigation into its reactivity will provide deeper insights into the mechanisms of electrophilic substitution on substituted furans and the stability of these halogenated intermediates.

The study of this compound is therefore driven by its potential to unlock efficient synthetic routes to novel and complex molecules that could find applications in various fields of chemical science.

Structure

3D Structure

属性

IUPAC Name |

2,5-dibromo-3-methylfuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Br2O/c1-3-2-4(6)8-5(3)7/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STSOGHIXRJJRSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC(=C1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70602116 | |

| Record name | 2,5-Dibromo-3-methylfuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70602116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89284-16-2 | |

| Record name | 2,5-Dibromo-3-methylfuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70602116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Insights into 2,5 Dibromo 3 Methylfuran Transformations

Comprehensive Analysis of Cross-Coupling Reactivity

The presence of two bromine atoms at the C2 and C5 positions of the furan (B31954) ring makes 2,5-Dibromo-3-methylfuran a versatile substrate for various cross-coupling reactions, enabling the formation of new carbon-carbon bonds. These transformations are fundamental in synthetic organic chemistry for constructing more complex molecules from simpler precursors. Palladium-catalyzed reactions, in particular, have proven to be highly efficient for the functionalization of such halogenated heteroarenes.

Palladium-catalyzed C-H bond activation is a powerful strategy for the direct arylation of heteroaromatic compounds, offering an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized reagents. researchgate.net In the context of this compound, this methodology allows for the coupling of the dibromofuran with other heteroarenes through the direct activation of a C-H bond on the coupling partner.

The general mechanism for these reactions typically involves the oxidative addition of the palladium catalyst to the C-Br bond of the dibromofuran, followed by a concerted metalation-deprotonation (CMD) step where the C-H bond of the coupling partner is cleaved. pkusz.edu.cn This process is often the rate-determining and selectivity-determining step of the catalytic cycle. pkusz.edu.cn Subsequent reductive elimination yields the cross-coupled product and regenerates the active palladium catalyst. whiterose.ac.uk

Research on furan and thiophene (B33073) derivatives has demonstrated that palladium complexes can effectively catalyze C-H activation at the carbon-hydrogen bond adjacent to the heteroatom (oxygen or sulfur). researchgate.netmdpi.com For instance, the cross-coupling of 2-butylfuran (B1215726) with 4-bromoacetophenone has been successfully achieved using PEPPSI-type Pd(II) complexes, demonstrating the viability of C-H activation on the furan ring. mdpi.com While direct studies on this compound are specific, the principles derived from similar systems, such as the activation of furan C-H bonds by dirhenium complexes, further underscore the potential for such transformations. nih.gov The reaction of Re₂(CO)₈(μ-C₆H₅)(μ-H) with furan leads to the activation of C-H bonds at both the 2 and 3 positions, indicating the susceptibility of the furan ring to this type of reaction. nih.gov

The versatility of palladium-catalyzed cross-coupling reactions is highlighted by the wide array of heteroarene partners that can be coupled with dibrominated furans and thiophenes. Thiophenes, being close structural analogs of furans, provide valuable insights into the reactivity of this compound. Studies on 2,5-dibromo-3-methylthiophene (B84023) and 2,5-dibromo-3-hexylthiophene (B54134) have shown successful Suzuki-Miyaura cross-coupling with a variety of arylboronic acids. nih.govnih.gov

These reactions allow for the synthesis of both mono- and diarylated products, depending on the stoichiometry of the reagents. researchgate.net The electronic properties of the substituents on the arylboronic acid partner can significantly influence the reaction outcome. nih.gov Both electron-donating and electron-withdrawing groups are generally well-tolerated. nih.gov

The table below summarizes various arylboronic acid coupling partners successfully used in Suzuki reactions with the analogous compound, 2,5-dibromo-3-hexylthiophene, to produce 5-aryl-2-bromo-3-hexylthiophenes. nih.gov This demonstrates the broad scope of potential partners for this compound.

Table 1: Examples of Arylboronic Acid Coupling Partners for Dibromothiophenes

| Coupling Partner (Arylboronic Acid) | Resulting Substituent on Heterocycle |

|---|---|

| Phenylboronic acid | Phenyl |

| 4-Methylphenylboronic acid | 4-Methylphenyl |

| 4-Methoxyphenylboronic acid | 4-Methoxyphenyl |

| 4-Chlorophenylboronic acid | 4-Chlorophenyl |

| 3,5-Difluorophenylboronic acid | 3,5-Difluorophenyl |

| 4-Iodophenylboronic acid | 4-Iodophenyl |

The efficiency and selectivity of palladium-catalyzed cross-coupling reactions are highly dependent on the careful optimization of several parameters, including the choice of solvent, base, and the reaction temperature. yonedalabs.com

Solvent Effects: The solvent plays a crucial role in the catalytic cycle. It can influence catalyst stability, the rate and selectivity of the reaction, and the solubility of reagents. whiterose.ac.ukrsc.org For Suzuki-Miyaura couplings of dibromo-heteroarenes, solvent systems often consist of a non-polar organic solvent mixed with water. nih.govnih.gov Dioxane and toluene (B28343) are commonly used organic solvents. nih.govrsc.org The use of 1,4-dioxane (B91453) with water has been shown to achieve higher yields compared to toluene, which is attributed to the better solubility of arylboronic acids in the dioxane/water mixture. nih.govnih.gov The choice of solvent can be complex, as it does not always trend simply with properties like the dielectric constant, but can fundamentally alter the nature of the active catalytic species. nih.gov

Base Selection: The base is a critical component, particularly in Suzuki-Miyaura reactions, where it facilitates the transmetalation step. whiterose.ac.uk A variety of inorganic bases are employed, with potassium carbonate (K₂CO₃) and potassium phosphate (B84403) (K₃PO₄) being common choices. nih.govnih.govrsc.org The selection of the base can be crucial; for instance, in the double Suzuki cross-coupling of 2,5-dibromo-3-hexylthiophene, potassium phosphate was found to be optimal. nih.gov In some Heck coupling reactions, organic bases like triethylamine (B128534) (Et₃N) are used in conjunction with additives. researchgate.net

Temperature Profiles: The reaction temperature directly affects the reaction rate. For C-H activation and cross-coupling reactions involving dibrominated heterocycles, elevated temperatures are typically required. mdpi.comnih.gov Suzuki reactions involving 2,5-dibromo-3-alkylthiophenes are often conducted at temperatures around 90 °C. nih.govnih.gov Palladium-catalyzed C-H activation reactions may require even higher temperatures, with optimal conditions sometimes found at 120 °C. mdpi.com The temperature profile must be carefully controlled to ensure efficient reaction while minimizing thermal degradation of reactants, products, or the catalyst.

The following table summarizes typical optimized conditions for Suzuki-Miyaura reactions involving 2,5-dibromo-3-alkylthiophenes, which serve as a model for this compound. nih.govresearchgate.netnih.gov

Table 2: Typical Optimized Reaction Conditions for Suzuki Cross-Coupling of 2,5-Dibromo-3-alkylthiophenes

| Parameter | Condition | Rationale |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ (Palladium(0)) | Effective for C-C bond formation. nih.govnih.gov |

| Solvent | 1,4-Dioxane / Water (e.g., 4:1 ratio) | Enhances solubility of boronic acids, leading to higher yields. nih.govnih.gov |

| Base | K₃PO₄ (Potassium phosphate) | Found to be optimal for achieving better yields in these systems. nih.govnih.gov |

| Temperature | 90 °C | Provides sufficient energy for the reaction to proceed efficiently. nih.govnih.gov |

| Atmosphere | Inert (Argon) | Prevents degradation of the catalyst and reagents by oxygen. nih.govnih.gov |

Furan Ring Transformation Pathways

Beyond cross-coupling reactions that maintain the furan core, the furan ring itself is susceptible to transformations, including ring-opening and degradation, particularly under specific chemical or environmental conditions.

The aromaticity of the furan ring makes it relatively stable, yet it can undergo ring-opening reactions under certain conditions, a process of significant interest in organic synthesis and toxicology. rsc.orgnih.gov

One common pathway for furan ring-opening is through oxidation. The P450-catalyzed oxidation of furan, for example, generates reactive electrophilic intermediates. nih.gov Depending on the substituents on the furan ring, this intermediate can be an epoxide or a cis-enedione. nih.gov For many furan compounds, the primary product of oxidation is a reactive dialdehyde, such as butenedial from the parent furan, which is formed via the rearrangement of a highly unstable epoxide intermediate. nih.gov Hydrolysis or alcoholysis of furans, typically under acidic conditions, can also lead to ring-opening, yielding 1,4-dicarbonyl compounds. iust.ac.ir

Another approach involves reactions with specific reagents. For example, treating furans with reagents like bromine in aqueous acetone (B3395972) or meta-chloroperbenzoic acid can yield ring-opened Z- or E-2-unsaturated 1,4-diones. iust.ac.ir Furthermore, the epoxidation of 2,5-dimethylfuran (B142691) can lead to hex-3-ene-2,5-dione through a ring-opening rearrangement. researchgate.net Theoretical studies on the ozonolysis of furan derivatives also show that the reaction proceeds via 1,3-dipole cycloaddition of ozone to the double bond, forming a primary ozonide that decomposes, leading to ring cleavage. researchgate.net

Methylfuran derivatives, including 3-methylfuran (B129892), can be released into the atmosphere from various sources, such as biomass combustion and the photooxidation of isoprene. copernicus.orgnih.gov Their fate in the atmosphere is primarily governed by reactions with key oxidants like the hydroxyl radical (OH), the nitrate (B79036) radical (NO₃), and chlorine atoms (Cl). copernicus.orgacs.org

The dominant atmospheric degradation pathway for 3-methylfuran is initiated by the addition of these oxidants to the double bonds of the furan ring. copernicus.org This is followed by a series of reactions that often lead to the opening of the aromatic ring. copernicus.org

Reaction with OH Radicals: During the daytime, the primary loss process for atmospheric furans is their reaction with OH radicals. acs.org For 3-methylfuran, this reaction leads to the formation of ring-opened products such as 2-methylbutenedial, as well as other compounds like 3-methyl-2,5-furanodione. copernicus.orgbohrium.com

Reaction with NO₃ Radicals: During the nighttime, reaction with NO₃ radicals becomes a significant degradation pathway. acs.org Similar to the OH radical reaction, this pathway also results in ring-opening products like 2-methylbutenedial and 3-methyl-2,5-furanodione, along with various nitrated compounds. copernicus.org

Reaction with Cl Atoms: In marine or coastal areas, reaction with Cl atoms can also contribute to degradation. This reaction can proceed via H-atom abstraction from the methyl group to form 3-furaldehyde, or via addition to the ring, leading to products like chlorinated methylfuranones. copernicus.org

Kinetic studies have shown that 3-methylfuran is highly reactive with these atmospheric oxidants, indicating a short atmospheric lifetime. copernicus.org The main reaction products identified from the atmospheric degradation of 3-methylfuran are summarized in the table below. copernicus.orgbohrium.com

Table 3: Major Products from the Atmospheric Degradation of 3-Methylfuran

| Oxidant | Major Identified Products | Reaction Pathway |

|---|---|---|

| OH Radical | 2-Methylbutenedial, 3-Methyl-2,5-furanodione, 5-Hydroxy-3-methyl-2(5H)-furanone | Addition to the ring followed by ring-opening. copernicus.orgbohrium.com |

| NO₃ Radical | 2-Methylbutenedial, 3-Methyl-2,5-furanodione, Nitrated compounds | Addition to the ring followed by ring-opening. copernicus.org |

| Cl Atom | Chlorinated methylfuranones, 3-Furaldehyde | Addition to the ring; H-atom abstraction from the methyl group. copernicus.org |

Intramolecular Cyclization and Annulation Strategies

Intramolecular cyclization reactions are powerful tools for the construction of complex polycyclic systems. For furan derivatives, these strategies often involve the formation of new rings fused to the furan core.

Construction of Fused Furan Systems via Cyclization Reactions

The synthesis of fused furan systems can be achieved through various intramolecular cyclization strategies. One common approach involves the cyclization of appropriately substituted furan precursors. For instance, the intramolecular cyclization of unsaturated acyloxy sulfones has been demonstrated as a viable method for creating fused furan rings. nih.gov This process typically involves deprotonation to initiate the cyclization, followed by dehydration and double bond isomerization to yield the final fused furan product. nih.gov

While no specific examples utilizing this compound are documented, it is plausible that this compound could be functionalized with a suitable side chain capable of undergoing intramolecular cyclization. The bromine atoms at the 2 and 5 positions could serve as synthetic handles for introducing such side chains via cross-coupling reactions. Subsequent cyclization could then lead to the formation of novel fused heterocyclic systems. The specific conditions and outcomes would depend on the nature of the appended chain and the cyclization methodology employed.

Lewis Acid Catalyzed Diels-Alder Reactions for Furannulation

The Diels-Alder reaction is a cornerstone of organic synthesis, enabling the formation of six-membered rings with high stereocontrol. When a furan derivative acts as the diene, this cycloaddition is often referred to as a furannulation, leading to the formation of an oxabicyclic system. Lewis acids are frequently employed to catalyze these reactions, enhancing the reactivity of the dienophile and often influencing the stereoselectivity of the cycloaddition. researchgate.netunamur.be

Theoretical studies on the Lewis acid-catalyzed Diels-Alder reaction of 2,5-dimethylfuran with ethylene (B1197577) have shown that the Lewis acid can significantly lower the activation barrier of the reaction. unamur.be The catalytic effect is attributed to the Lewis acid's ability to coordinate with the dienophile, thereby lowering its LUMO energy and facilitating the [4+2] cycloaddition. researchgate.net

In the context of this compound, the electron-withdrawing nature of the bromine atoms would be expected to decrease the electron density of the furan ring, potentially reducing its reactivity as a diene in a normal electron-demand Diels-Alder reaction. However, the use of a Lewis acid catalyst could still promote the reaction by activating the dienophile. The steric and electronic effects of the methyl group at the 3-position and the bromine atoms at the 2 and 5-positions would likely influence the regioselectivity and stereoselectivity of the cycloaddition.

Detailed experimental and computational studies would be necessary to fully elucidate the reactivity of this compound in Lewis acid-catalyzed Diels-Alder reactions and to determine the optimal conditions for achieving efficient furannulation. Such investigations would provide valuable insights into the synthesis of novel and complex molecules derived from this halogenated furan.

Computational and Theoretical Investigations of 2,5 Dibromo 3 Methylfuran Electronic Structure

Density Functional Theory (DFT) Applications in Brominated Furan (B31954) Systems

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. nih.gov It offers a balance of accuracy and computational cost, making it well-suited for analyzing systems like brominated furans. nih.gov DFT methods are used to calculate a wide range of properties, including molecular geometries, reaction energies, and spectroscopic parameters. primescholars.com

A fundamental application of DFT is the determination of a molecule's equilibrium geometry—the three-dimensional arrangement of atoms that corresponds to the lowest energy. For furan derivatives, DFT calculations can accurately predict bond lengths, bond angles, and dihedral angles. sibran.ru This process, known as geometric optimization, is crucial for understanding the molecule's stable structure.

Furthermore, DFT is employed to perform conformational analysis, which involves studying the different spatial arrangements of atoms (conformers) that can be interconverted by rotation around single bonds. nih.govfrontiersin.org By calculating the potential energy surface for these rotations, researchers can identify the most stable conformers and the energy barriers that separate them. sibran.ruresearchgate.net For substituted furans, the orientation of the substituent groups relative to the furan ring is a key area of investigation. sibran.ru The stability of different conformers can be influenced by factors such as steric hindrance and electronic interactions between the substituents and the ring. researchgate.net

Table 1: Representative Geometric Parameters Calculated via DFT for a Substituted Furan System Note: This table provides illustrative data for a generic substituted furan to demonstrate the outputs of DFT calculations, as specific experimental or calculated values for 2,5-Dibromo-3-methylfuran are not readily available in the cited literature.

| Parameter | Description | Typical Calculated Value Range |

|---|---|---|

| C-O Bond Length | The length of the carbon-oxygen bonds within the furan ring. | 1.35 - 1.37 Å |

| C=C Bond Length | The length of the double bonds within the furan ring. | 1.36 - 1.38 Å |

| C-C Bond Length | The length of the single bonds within the furan ring. | 1.42 - 1.45 Å |

| C-Br Bond Length | The length of the bond between a ring carbon and a bromine atom. | 1.85 - 1.90 Å |

| C-C-O Bond Angle | The angle formed by two carbon atoms and the oxygen atom in the ring. | 106° - 110° |

Frontier Molecular Orbital (FMO) theory is a powerful model used to explain and predict chemical reactivity. wikipedia.orgucsb.edu It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. libretexts.org The HOMO is the outermost orbital containing electrons and acts as an electron donor (nucleophile), while the LUMO is the innermost orbital without electrons and acts as an electron acceptor (electrophile). ucsb.edulibretexts.org

Table 2: Illustrative DFT-Calculated Frontier Orbital Energies and Reactivity Descriptors Note: Values are conceptual and demonstrate how substituents affect electronic properties in furan-like systems.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Implied Reactivity |

|---|---|---|---|---|

| Furan (unsubstituted) | -6.4 | -0.5 | 5.9 | Moderate |

| Furan with Donor Group (e.g., -CH₃) | -6.1 | -0.4 | 5.7 | Increased |

| Furan with Acceptor Group (e.g., -Br) | -6.7 | -0.9 | 5.8 | Increased |

Beyond FMO theory, several other computational tools are used to provide a more detailed map of molecular reactivity. These methods analyze the electron density and related properties to pinpoint specific atoms or regions that are most likely to participate in chemical reactions.

Fukui Functions: The Fukui function is a local reactivity descriptor that quantifies how the electron density at a specific point in a molecule changes when the total number of electrons is altered. semanticscholar.orgresearchgate.net It is used to identify the most probable sites for electrophilic attack (where the molecule accepts electrons, denoted f+), nucleophilic attack (where the molecule donates electrons, denoted f-), and radical attack (f0). researchgate.netrowansci.com For brominated furans, Fukui function analysis can predict which of the carbon atoms is most susceptible to attack by various reagents. semanticscholar.orgmdpi.com

Electron Localization Function (ELF) and Localized Orbital Locator (LOL): ELF and LOL are topological analysis tools that provide a chemically intuitive picture of electron localization in a molecule. wikipedia.orgjussieu.fr They map regions of space where there is a high probability of finding an electron pair, effectively visualizing core electrons, covalent bonds, and lone pairs. wikipedia.orgresearchgate.net By identifying areas of high electron density, such as lone pairs on the oxygen atom or accumulations in the π-system, ELF and LOL can highlight potential sites for electrophilic attack. jussieu.fr

Average Local Ionization Energy (ALIE): ALIE is a descriptor that maps the average energy required to remove an electron from any point in the space of a molecule. Regions with low ALIE values correspond to the locations of the most loosely bound electrons (like those in the HOMO) and are therefore the most susceptible to electrophilic attack.

Together, these descriptors provide a comprehensive and complementary view of the reactivity of brominated furan systems, moving beyond the orbital-based picture of FMO theory to a spatially resolved map of chemical reactivity.

Table 3: Reactivity Descriptors and Their Chemical Interpretation

| Descriptor | Information Provided | Application to this compound |

|---|---|---|

| Fukui Function (f+) | Identifies sites most susceptible to nucleophilic attack. | Predicts which atom (e.g., a bromine-substituted carbon) is most likely to be attacked by an electron-rich species. |

| Fukui Function (f-) | Identifies sites most susceptible to electrophilic attack. | Predicts which atom (e.g., the unsubstituted carbon) is most likely to be attacked by an electron-poor species. |

| ELF / LOL | Visualizes regions of high electron pair localization (bonds, lone pairs). wikipedia.orgjussieu.fr | Highlights the location of the oxygen lone pairs and π-electron density in the ring as potential sites for reaction. |

| ALIE | Maps regions of low ionization energy. | Identifies areas where electrons are most easily removed, indicating the most probable sites for electrophilic attack. |

Elucidation of Reaction Mechanisms Through Computational Modeling

Computational modeling is an indispensable tool for investigating the detailed pathways of chemical reactions. rsc.orgmdpi.com By mapping the potential energy surface that connects reactants to products, researchers can gain a deep understanding of reaction mechanisms, including the identification of transient intermediates and the energetic feasibility of different pathways.

A chemical reaction proceeds from reactants to products through a high-energy configuration known as the transition state (TS). researchgate.net The energy difference between the reactants and the transition state is the activation energy or energy barrier. rsc.org A lower activation energy corresponds to a faster reaction rate. DFT calculations are extensively used to locate the precise geometry of the transition state and to calculate the activation energy for a given reaction step. researchgate.netrsc.org

For reactions involving furan derivatives, such as Diels-Alder cycloadditions or ring-opening reactions, computational analysis can determine whether the mechanism is concerted (a single step) or stepwise (involving one or more intermediates). pku.edu.cnresearchgate.net By comparing the activation energies for competing pathways, it is possible to predict which product will be favored under kinetic control. rsc.orgacs.org For example, studies on furan hydrogenation and ring-opening on catalyst surfaces have used DFT to calculate the energy barriers for each step, revealing the most kinetically favorable reaction channel. rsc.org

Table 4: Representative Calculated Activation Energies for Reactions Involving Furan Note: This table presents conceptual data from studies on furan and its derivatives to illustrate the role of transition state analysis.

| Reaction Type | Reactants | Calculated Activation Energy (kcal/mol) | Mechanism Type |

|---|---|---|---|

| Diels-Alder [4+2] Cycloaddition | Furan + Maleimide | 25-30 | Concerted |

| Ring Opening | Furan on Pd(111) surface | ~28.6 (C-O cleavage) | Stepwise |

| Hydrogenation | Furan on Pd(111) surface | ~27.4 | Stepwise |

Reactions are typically carried out in a solvent, which can have a profound impact on molecular properties and reactivity. Computational models can account for these effects, most commonly through the use of a Polarizable Continuum Model (PCM). wikipedia.orgepa.gov In the PCM approach, the solvent is modeled as a continuous medium with a specific dielectric constant, and the solute is placed within a cavity in this medium. primescholars.comwikipedia.org

The presence of a solvent can alter a molecule's conformational preferences, electronic structure, and the energies of reactants, products, and transition states. primescholars.comsibran.ru For polar molecules, polar solvents can stabilize charge separation, potentially lowering the energy of a polar transition state and accelerating the reaction. researchgate.net Conversely, a nonpolar solvent might favor a less polar pathway. DFT calculations combined with PCM can be used to re-evaluate reaction energy profiles in different solvents, providing predictions that are more consistent with experimental conditions. researchgate.netmolcas.org Studies have shown that solvent choice can affect the stability of furan derivative conformers and modify reaction energy barriers, sometimes changing the preferred mechanistic pathway. sibran.ruekb.eg

Advanced Spectroscopic Characterization and Structural Elucidation of 2,5 Dibromo 3 Methylfuran

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

The ¹H NMR spectrum of 2,5-Dibromo-3-methylfuran is expected to be relatively simple, revealing two distinct signals corresponding to the two types of protons in the molecule: the methyl protons and the single proton on the furan (B31954) ring.

The methyl protons (CH₃) would likely appear as a singlet in the upfield region of the spectrum, typically around δ 2.0-2.5 ppm. The absence of splitting for this signal is due to the lack of adjacent protons. The lone proton on the furan ring (at position 4) would also be expected to appear as a singlet, as it has no neighboring protons to couple with. Its chemical shift would be further downfield, influenced by the electronegativity of the oxygen atom and the bromine atoms in the heterocyclic ring.

Chemical Shift (δ): A measure of the proton's electronic environment.

Coupling Constant (J): A measure of the interaction between neighboring protons, which is not applicable for the singlets in this molecule. github.io

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Chemical Shift (δ, ppm) (Predicted) | Multiplicity |

| -CH₃ | ~2.1 | Singlet |

| -CH (furan ring) | ~6.3 | Singlet |

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, five distinct signals are anticipated, one for each of the five carbon atoms, as they are in unique chemical environments.

The carbon atoms directly bonded to the electronegative bromine atoms (C2 and C5) would be expected to have chemical shifts in the range of δ 110-120 ppm. The carbon atom bearing the methyl group (C3) and the unsubstituted carbon atom on the ring (C4) would also have characteristic shifts. The methyl carbon would appear at a much higher field (lower ppm value).

For the analogous compound 2,5-dibromothiophene (B18171), the two equivalent carbon atoms attached to bromine appear at δ 112.9 ppm. chemicalbook.com A similar trend would be expected for the furan derivative.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Chemical Shift (δ, ppm) (Predicted) |

| C2 (-C-Br) | ~118 |

| C3 (-C-CH₃) | ~125 |

| C4 (-CH-) | ~115 |

| C5 (-C-Br) | ~110 |

| -CH₃ | ~14 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through the analysis of fragmentation patterns. chemguide.co.uklibretexts.org

For this compound (C₅H₄Br₂O), the molecular ion peak (M⁺) would be a key feature in the mass spectrum. Due to the presence of two bromine atoms, which have two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio, the molecular ion will appear as a characteristic cluster of peaks. researchgate.net This cluster will have three main peaks at M, M+2, and M+4, with a relative intensity ratio of approximately 1:2:1. researchgate.net This isotopic pattern is a definitive indicator of the presence of two bromine atoms in the molecule.

The fragmentation of the molecular ion would likely involve the loss of a bromine atom or a methyl group, leading to the formation of stable fragment ions. chemguide.co.uk The most abundant fragment ion often corresponds to the most stable carbocation that can be formed. youtube.comlibretexts.org

Table 3: Expected Mass Spectrometry Data for this compound

| m/z Value | Interpretation |

| 238, 240, 242 | Molecular ion cluster [M]⁺, [M+2]⁺, [M+4]⁺ |

| 159, 161 | Fragment ion from loss of one Br atom |

| 223, 225, 227 | Fragment ion from loss of a methyl group |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. msu.edu The IR spectrum of this compound would display characteristic absorption bands corresponding to its structural features.

Key expected absorptions include C-H stretching vibrations from the methyl group and the furan ring, C-O-C stretching of the furan ether linkage, and C-C stretching within the ring. libretexts.orglumenlearning.com The presence of the C-Br bonds would also give rise to absorptions in the fingerprint region of the spectrum.

Table 4: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2850-3000 | C-H Stretch | Methyl group |

| 3100-3150 | C-H Stretch | Furan ring |

| 1500-1600 | C=C Stretch | Furan ring |

| 1000-1300 | C-O-C Stretch | Furan ether |

| 500-700 | C-Br Stretch | Bromo-substituent |

Application of X-ray Crystallography for Solid-State Structural Confirmation of Analogous Brominated Compounds

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org By diffracting a beam of X-rays off a single crystal, scientists can generate a detailed electron density map, from which the atomic positions, bond lengths, and bond angles can be determined with high precision. wikipedia.org

While a crystal structure for this compound itself may not be readily available, the technique has been successfully applied to numerous analogous brominated heterocyclic compounds. For instance, the crystal structure of (E)-3-bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-5-((2-isopropylcyclohexyl)oxy)furan-2(5H)-one has been determined, revealing detailed information about its molecular geometry and intermolecular interactions in the solid state. mdpi.com Similarly, studies on methylsulfinyl derivatives of furan and thiophene (B33073) containing halogen atoms have utilized X-ray diffraction to elucidate their solid-state conformational properties. researchgate.net These examples underscore the power of X-ray crystallography in providing unambiguous structural confirmation for complex organic molecules, including brominated furans. researchgate.net

Chromatographic Techniques for Separation and Purity Assessment (e.g., GC-MS)

Chromatographic techniques are essential for the separation, identification, and purity assessment of organic compounds. Gas chromatography-mass spectrometry (GC-MS) is a particularly well-suited method for the analysis of volatile and thermally stable compounds like this compound. nih.gov

In GC-MS, the compound is first vaporized and separated from other components in a mixture based on its boiling point and interactions with the stationary phase of a long capillary column. researchgate.net As the separated compound elutes from the column, it enters the mass spectrometer, which provides mass spectral data for identification and quantification. rsc.org This combination of techniques allows for both the separation of the compound from impurities and its positive identification based on its mass spectrum. nih.govnih.gov The retention time from the gas chromatograph serves as an additional identifying characteristic.

Advanced Research Applications of 2,5 Dibromo 3 Methylfuran Derivatives in Materials Science and Synthetic Chemistry

Precursors for Functional Organic Materials

The bifunctional nature of 2,5-Dibromo-3-methylfuran, with bromine atoms at the activated 2- and 5-positions of the furan (B31954) ring, makes it an ideal monomer for polymerization reactions. These reactive sites serve as handles for various cross-coupling methodologies, enabling the construction of π-conjugated polymers and the integration of furan motifs into larger macromolecular structures.

Synthesis of Advanced Polyheterocycles and Oligothiophenes with Furan Motifs

The creation of conjugated polymers containing alternating furan and thiophene (B33073) units is a key area of materials science, as these materials often exhibit unique electronic and optical properties suitable for applications in organic electronics. Palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, are powerful tools for this purpose. researchgate.netresearchgate.net While direct polymerization studies on this compound are not extensively documented, its reactivity can be understood from its close structural analog, 2,5-dibromo-3-hexylthiophene (B54134). Research on this thiophene derivative demonstrates its successful use in synthesizing both mono-arylated products and fully arylated conjugated polymers via Suzuki cross-coupling reactions. nih.govnih.gov

In a typical Suzuki polymerization, this compound would be reacted with an aryl- or heteroaryldiboronic acid (or ester) in the presence of a palladium catalyst and a base. This process allows for the step-growth polymerization to form poly(furan)s or copolymers. The methyl group at the 3-position can influence the polymer's solubility and morphology by disrupting planarity, which is a common strategy for improving the processability of conjugated polymers.

Similarly, Stille cross-coupling, which pairs the dibromofuran with an organotin reagent, provides another robust pathway to these materials. wikipedia.orglibretexts.org The choice of catalyst, ligands, and reaction conditions can be tailored to control the molecular weight and properties of the resulting polymer. researchgate.net

| Coupling Reaction | Catalyst | Ligand | Base | Solvent | Typical Temperature |

|---|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄ or Pd₂(dba)₃ | PPh₃ or other phosphines | K₃PO₄ or K₂CO₃ | 1,4-Dioxane (B91453)/H₂O or Toluene (B28343) | 80-110 °C |

| Stille Coupling | Pd(PPh₃)₄ or Pd₂(dba)₃ | PPh₃ or AsPh₃ | Not required | DMF or Toluene | 80-120 °C |

Development of Biobased Flame Retardants from Furan Derivatives

Brominated compounds are among the most effective flame retardants due to their ability to interrupt the combustion cycle in the gas phase. frfabric.comadditivesforpolymer.com When a polymer containing a brominated flame retardant (BFR) is heated, the carbon-bromine bonds cleave, releasing bromine radicals. These radicals act as scavengers for the high-energy H• and OH• radicals that sustain the fire, effectively quenching the flame. hmroyal.com this compound is a prime candidate for a bio-based BFR. Its furan core is derivable from renewable resources, while the two bromine atoms provide the flame-retardant functionality.

These molecules can be used in two primary ways:

Additive Flame Retardants: The compound is physically blended into the polymer matrix.

Reactive Flame Retardants: The compound is chemically incorporated into the polymer backbone, for example, by acting as a monomer in polymerization. This method is often preferred as it prevents the leaching of the flame retardant from the final product.

The use of furan-based structures in flame retardants is an active area of research, with studies showing the effectiveness of phosphorus-containing furan derivatives in epoxy resins. researchgate.net The presence of bromine on the furan ring in this compound offers a halogen-based mechanism that is highly efficient at inhibiting combustion. frfabric.com

Integration of Furan Derivatives into Polymer Matrices for Enhanced Material Properties

Beyond flame retardancy, integrating furan derivatives into polymer matrices can enhance other material properties. The rigid, aromatic structure of the furan ring can increase the thermal stability and glass transition temperature (Tg) of polymers. When this compound is used as a co-monomer in the production of polyesters, polyamides, or other condensation polymers, it introduces these rigid units directly into the polymer chain.

Furthermore, the bromine atoms themselves contribute to increased material density and can improve resistance to thermal degradation. The combination of a bio-derived core with performance-enhancing halogenation makes this compound a compelling additive or co-monomer for creating advanced, high-performance polymers from sustainable feedstocks. wikipedia.org

Building Blocks in Complex Organic Synthesis

The C-Br bonds at the α-positions of the furan ring are highly susceptible to a range of chemical transformations, particularly metal-catalyzed cross-coupling reactions. This reactivity allows this compound to serve as a versatile scaffold for constructing more complex molecules.

Strategic Use in Constructing Diverse Furan-Containing Molecular Scaffolds

Palladium-catalyzed Suzuki-Miyaura coupling is a highly efficient method for forming carbon-carbon bonds. libretexts.org Studies on the analogous compound 2,5-dibromo-3-hexylthiophene have shown that the bromine at the 5-position is generally more reactive than the one at the 2-position (adjacent to the alkyl group), allowing for selective mono-arylation. nih.gov By carefully controlling the stoichiometry of the arylboronic acid (using approximately one equivalent), it is possible to synthesize 2-bromo-5-aryl-3-methylfuran derivatives. Subsequent reaction with a different arylboronic acid can then yield unsymmetrical 2,5-diaryl-3-methylfurans. Alternatively, using an excess of the boronic acid leads to double substitution, producing symmetrical diarylfurans. nih.gov This stepwise or one-pot double coupling provides a powerful strategy for building complex, multi-aryl scaffolds around a central furan core.

| Arylboronic Acid | Potential Resulting Structure (Di-substituted) | Potential Application of Product |

|---|---|---|

| Phenylboronic acid | 2,5-Diphenyl-3-methylfuran | Organic electronics, liquid crystals |

| 4-Methoxyphenylboronic acid | 2,5-Bis(4-methoxyphenyl)-3-methylfuran | Fluorescent probes, organic light-emitting diodes (OLEDs) |

| 4-Fluorophenylboronic acid | 2,5-Bis(4-fluorophenyl)-3-methylfuran | Pharmaceutical intermediates, agrochemicals |

| Thiophene-2-boronic acid | 2,5-Di(thiophen-2-yl)-3-methylfuran | Conjugated oligomers, organic semiconductors |

Exploration of Novel Chemical Transformations Utilizing Dibromofuran Reactivity

The reactivity of the two C-Br bonds in this compound opens the door to a wide array of chemical transformations beyond Suzuki coupling. The general mechanism for palladium-catalyzed cross-coupling involves oxidative addition of the C-Br bond to a Pd(0) catalyst, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to form the new C-C bond and regenerate the catalyst. libretexts.org

Key transformations include:

Stille Coupling: Reacting with organostannanes (R-SnBu₃), this method is tolerant of many functional groups and is widely used in the synthesis of complex natural products. wikipedia.orglibretexts.org

Sonogashira Coupling: Coupling with terminal alkynes using a palladium-copper co-catalyst system to introduce alkynyl substituents, creating furan-containing enynes.

Heck Coupling: Reaction with alkenes to form substituted furan-alkenes.

Buchwald-Hartwig Amination: Forming carbon-nitrogen bonds by reacting with amines, leading to the synthesis of aminofurans.

Furthermore, the bromine atoms can undergo metal-halogen exchange, for instance, with organolithium reagents, to generate nucleophilic furan species. These can then react with a variety of electrophiles, significantly broadening the synthetic utility of the original dibromofuran scaffold. This diverse reactivity makes this compound a valuable and strategic starting material for accessing a vast chemical space of novel furan-containing compounds.

常见问题

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 2,5-Dibromo-3-methylfuran, and how can reaction conditions be optimized for high yield?

- Answer : Bromination of methyl-substituted furans using bromine (Br₂) in basic aqueous conditions (e.g., KOH/H₂O) is a common approach. For example, a similar synthesis for 3,4-Dibromo-2,2,5,5-tetraphenyldihydrofuran involved adding bromine to a KOH solution under controlled stoichiometry . To optimize yield, monitor reaction temperature (e.g., 0–25°C) and use inert atmospheres to prevent side reactions. Purification via recrystallization or column chromatography is recommended.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Answer :

- X-ray crystallography : Resolves molecular geometry (e.g., bond angles, torsion angles) and non-covalent interactions. For brominated furans, key parameters include C–Br bond lengths (~1.9 Å) and Br⋯Br contacts (3.8–4.0 Å) .

- NMR : H NMR identifies methyl and furan proton environments, while C NMR confirms bromine-induced deshielding effects.

- IR spectroscopy : Detects C–Br stretching vibrations (500–600 cm⁻¹).

Q. What safety protocols are essential when handling brominated furans during synthesis?

- Answer : Bromine and brominated compounds require stringent precautions:

- Use fume hoods and personal protective equipment (PPE) to avoid inhalation/contact.

- Neutralize residual bromine with sodium thiosulfate.

- Store products in dark, airtight containers to prevent degradation .

Advanced Research Questions

Q. How do Br⋯Br interactions and C–H⋯H contacts influence the supramolecular assembly of this compound derivatives?

- Answer : Type I Br⋯Br contacts (distance ~3.8 Å, θ = 136°, ϕ = 135°) and C–H⋯H interactions (2.3–2.6 Å) stabilize crystal packing. These interactions create 3D networks, as observed in tetraphenyldihydrofuran derivatives. Computational tools like Hirshfeld surface analysis can quantify these interactions .

Q. What challenges arise in resolving crystallographic data discrepancies for brominated furans, particularly in hydrogen atom positioning?

- Answer : Hydrogen atoms in brominated systems often exhibit low electron density, requiring constrained refinement (e.g., riding models). For example, H-atom parameters in 3,4-Dibromo-2,2,5,5-tetraphenyldihydrofuran were inferred from neighboring sites and refined with isotropic displacement parameters . Discrepancies in bond angles (e.g., C–C–Br angles varying by ±2°) may arise from torsional strain; validate using density functional theory (DFT) calculations.

Q. How can researchers address contradictions in reaction mechanisms for brominated furan derivatives?

- Answer :

- Kinetic studies : Monitor intermediates via time-resolved spectroscopy (e.g., UV-Vis, GC-MS).

- Isotopic labeling : Use O or deuterated reagents to trace oxygen or proton pathways.

- Computational modeling : Compare experimental data (e.g., activation energy) with DFT-derived transition states .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。